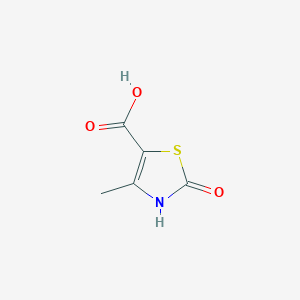

2-Hydroxy-4-methylthiazole-5-carboxylic acid

Beschreibung

BenchChem offers high-quality 2-Hydroxy-4-methylthiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-4-methylthiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHAAIMFHOSMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591863 | |

| Record name | 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875237-46-0 | |

| Record name | 4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-4-methylthiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a heterocyclic organic compound featuring a core thiazole ring substituted with hydroxyl, methyl, and carboxylic acid functional groups. This guide provides an in-depth analysis of its chemical properties, including its structure, physicochemical characteristics, and spectroscopic data. Furthermore, it explores potential synthetic pathways, chemical reactivity, and areas of application, particularly in medicinal chemistry and materials science. Safety and handling protocols are also outlined. The document consolidates available data to serve as a foundational resource for professionals engaged in research and development involving this molecule.

Chemical Identity and Structure

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a multifaceted molecule whose properties are dictated by the interplay of its constituent functional groups. Its unique arrangement makes it a subject of interest in synthetic and medicinal chemistry.[1]

1.1. Identifiers and Nomenclature

The compound is systematically identified by several key descriptors essential for database searches and regulatory compliance.

| Identifier | Value |

| CAS Number | 875237-46-0[2][3][4] |

| IUPAC Name | 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[2][4] |

| Molecular Formula | C₅H₅NO₃S[2][4] |

| Molecular Weight | 159.17 g/mol [2][4] |

| Canonical SMILES | CC1=C(SC(=O)N1)C(=O)O[2] |

| InChI Key | NVHAAIMFHOSMHD-UHFFFAOYSA-N[2][4] |

1.2. Structural Elucidation and Tautomerism

The nominal "2-hydroxy" form of the molecule exists in a tautomeric equilibrium with its keto form, 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. This keto-enol tautomerism is a critical feature of 2-hydroxythiazoles and significantly influences the compound's reactivity, stability, and spectroscopic signature.[5][6][7] The equilibrium can be influenced by factors such as solvent polarity and pH.[5] The IUPAC name "4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid" reflects the predominance or stability of the keto tautomer.[2][4]

Caption: Tautomeric equilibrium between the enol and keto forms.

Physicochemical and Spectroscopic Properties

2.1. Computed Physicochemical Data

Quantitative descriptors provide insight into the molecule's behavior in various chemical and biological systems. The following properties have been computationally predicted.

| Property | Value | Source |

| Molecular Weight | 159.17 g/mol | PubChem[4] |

| Monoisotopic Mass | 158.99901420 Da | PubChem[4] |

| XLogP3 | 0.4 | PubChem[4] |

| Topological Polar Surface Area | 91.7 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

2.2. Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of the compound. While specific experimental spectra for this exact molecule are not widely published, typical chemical shifts and absorption bands can be predicted based on its functional groups.

-

¹H NMR Spectroscopy:

-

-COOH Proton: A highly deshielded, broad singlet is expected in the 10-12 ppm region, characteristic of a carboxylic acid proton.[8] This signal would disappear upon D₂O exchange.

-

-CH₃ Protons: A singlet corresponding to the methyl group protons would likely appear in the 2-3 ppm range.

-

-NH Proton (Keto form): A broad singlet associated with the amide proton would be observable, with its chemical shift influenced by solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (-COOH): Expected to resonate in the 160-180 ppm range.[8]

-

Thiazole Ring Carbons: The carbons of the heterocyclic ring would appear at distinct chemical shifts, influenced by the attached substituents and the tautomeric form. The C=O carbon in the keto form would be highly deshielded.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from 2500-3500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ corresponds to the carbonyl of the carboxylic acid. An additional C=O stretch for the keto tautomer's lactam group would also be present.

-

C=N and C=C Stretches: Absorptions corresponding to the thiazole ring's double bonds would be observed in the 1500-1650 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be observed at m/z 159.

-

Common fragmentation patterns would include the loss of OH (M-17) and COOH (M-45).[8]

-

Synthesis and Reactivity

3.1. Synthetic Approaches

The synthesis of substituted thiazole-5-carboxylic acids can be achieved through several established organic chemistry methodologies. A common and effective strategy is the Hantzsch thiazole synthesis or variations thereof.

Caption: Generalized synthetic workflow for thiazole-5-carboxylic acids.

Exemplary Protocol: Hantzsch-Type Synthesis This protocol outlines a general pathway for obtaining the core structure, which can then be modified to yield the target compound.

-

Cyclocondensation: React a suitable thioamide (like thiourea) with an α-halocarbonyl compound bearing an ester group (such as ethyl 2-chloroacetoacetate). This reaction typically proceeds in a solvent like ethanol to form the thiazole ring, yielding an intermediate like ethyl 2-amino-4-methylthiazole-5-carboxylate.[9][10]

-

Hydrolysis: The resulting ester intermediate is then hydrolyzed, usually under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the 2-amino-4-methylthiazole-5-carboxylic acid.

-

Functional Group Transformation: The amino group at the C2 position can be converted to a hydroxyl group. This is often accomplished via a Sandmeyer-type reaction, which involves diazotization of the amino group with a nitrite source (e.g., NaNO₂) in strong acid, followed by decomposition of the diazonium salt in water.

3.2. Chemical Reactivity

The reactivity of 2-Hydroxy-4-methylthiazole-5-carboxylic acid is governed by its three primary functional groups:

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols, conversion to acid chlorides using reagents like thionyl chloride (SOCl₂), and formation of amides.[2] It also allows the molecule to act as an acid.[1]

-

2-Hydroxy/2-Oxo Group: The tautomeric nature of this position is key. The hydroxyl (enol) form can act as a nucleophile. The keto (amide) form has an acidic N-H proton and can undergo reactions at the adjacent nitrogen.

-

Thiazole Ring: The heterocyclic ring is aromatic and can undergo electrophilic substitution, although the ring is generally electron-deficient. The positions for substitution are directed by the existing functional groups.

Applications and Research Interest

Thiazole derivatives are prevalent in pharmacologically active compounds. The structural motifs present in 2-Hydroxy-4-methylthiazole-5-carboxylic acid suggest its utility as a versatile building block or scaffold in drug discovery.

-

Medicinal Chemistry: Thiazole rings are core components of numerous drugs, valued for their ability to engage in hydrogen bonding and their metabolic stability. This compound could serve as a key intermediate for synthesizing more complex molecules with potential therapeutic activities.[1][11] Research has pointed to potential antimicrobial and antioxidant properties for the compound itself, though further investigation is required.[2]

-

Agrochemicals: The thiazole moiety is also found in various pesticides and herbicides, suggesting potential applications in the agrochemical industry.[1]

-

Material Science: Heterocyclic compounds are often explored as ligands for metal complexes or as components in functional organic materials.

Safety and Handling

As a laboratory chemical, 2-Hydroxy-4-methylthiazole-5-carboxylic acid requires careful handling to minimize exposure and risk.

5.1. GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

5.2. Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

References

-

PubMed. Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Available at: [Link]

-

ResearchGate. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

-

PubChem. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183. Available at: [Link]

-

ResearchGate. The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]

-

PubChemLite. 2-hydroxy-4-methylthiazole-5-carboxylic acid (C5H5NO3S). Available at: [Link]

-

NIH. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Available at: [Link]

-

ResearchGate. (PDF) 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Available at: [Link]

-

NIH. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative.... Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Fisher Scientific. (2010, April 9). SAFETY DATA SHEET. Available at: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available at: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

- Google Patents. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

ResearchGate. Synthesis of 2-hydroxythiazole derivatives. Available at: [Link]

-

Pearson. Tautomerization Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Available at: [Link]

Sources

- 1. CAS 875237-46-0: 2-hydroxy-4-methylthiazole-5-carboxylic a… [cymitquimica.com]

- 2. Buy 2-Hydroxy-4-methylthiazole-5-carboxylic acid | 875237-46-0 [smolecule.com]

- 3. 875237-46-0|2-Hydroxy-4-methylthiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tautomerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. kuey.net [kuey.net]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS 875237-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (CAS Number: 875237-46-0), a heterocyclic compound with significant potential in various scientific domains. This document delves into its chemical identity, physicochemical properties, and potential biological activities, including its role as an antimicrobial and antioxidant agent. Furthermore, this guide outlines a plausible synthetic pathway, discusses its chemical reactivity, and provides essential safety and handling information. The content is structured to offer valuable insights for researchers in medicinal chemistry, drug discovery, and materials science, facilitating further exploration and application of this versatile molecule.

Chemical Identity and Physicochemical Properties

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a five-membered heterocyclic organic compound. It features a thiazole ring substituted with a hydroxyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.[1] The presence of these functional groups, particularly the hydroxyl and carboxylic acid moieties, contributes to its distinct chemical properties and potential for biological activity.[1] The IUPAC name for this compound is 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid, which reflects its tautomeric equilibrium.[2]

Table 1: Physicochemical Properties of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

| Property | Value | Source |

| CAS Number | 875237-46-0 | [2] |

| Molecular Formula | C₅H₅NO₃S | [2] |

| Molecular Weight | 159.17 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Monoisotopic Mass | 158.99901420 Da | [2] |

| Predicted XLogP3-AA | 0.4 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| SMILES | CC1=C(C(=O)O)SC(=O)N1 | [4] |

| InChI | InChI=1S/C5H5NO3S/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) | [2] |

The carboxylic acid group enhances the solubility of the compound in polar solvents and allows it to participate in acid-base reactions.[1]

Synthesis and Spectroscopic Characterization

A Korean patent describes a relevant synthesis of a similar compound, ethyl-4-methyl-5-thiazolecarboxylate.[5] This process involves the reaction of ethyl 2-chloroacetoacetate with ammonium dithiocarbamate in ethanol to yield ethyl 4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate. This intermediate is then desulfurized using hydrogen peroxide in acetic acid.[5] A subsequent hydrolysis of the ethyl ester would yield the carboxylic acid. The introduction of the 2-hydroxy group could potentially be achieved through oxidation of a 2-unsubstituted or 2-mercapto precursor.

Another approach could involve the synthesis of the precursor, 4-methylthiazole-5-carboxylic acid. A patented method for this involves a three-step reaction: a sulpho-reaction of methanamide and phosphorus pentasulfide, followed by a cyclization reaction with chloroacetylacetic ether, and finally hydrolysis.[6] Subsequent hydroxylation at the 2-position would yield the target compound.

Workflow 1: Proposed Synthesis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Caption: Potential biological activities of the title compound.

Safety and Handling

2-Hydroxy-4-methylthiazole-5-carboxylic acid is classified as an irritant and should be handled with appropriate safety precautions in a laboratory setting. [3] GHS Hazard Statements: [2]* H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions: [7][8]* Handling: Wear personal protective equipment, including gloves, lab coat, and safety goggles. Ensure adequate ventilation and avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

First Aid:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

-

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a promising heterocyclic compound with a range of potential applications in scientific research and development. Its unique structural features, combining a thiazole core with hydroxyl and carboxylic acid functional groups, make it a valuable scaffold for the design of novel bioactive molecules. While further research is needed to fully elucidate its synthesis, spectroscopic properties, and biological mechanisms of action, this technical guide provides a solid foundation for researchers interested in exploring the potential of this intriguing compound.

References

- Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.).

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (n.d.). PLOS One.

- Novel thiazolo-pyrazolyl derivatives as xanthine oxidase inhibitors and free radical scavengers. (2012). PubMed.

- Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors. (2015). PubMed.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2025). PMC.

- Reported xanthine oxidase inhibitors and target compounds. (n.d.).

- Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. (n.d.). Semantic Scholar.

- SAFETY D

- SAFETY D

- 2-hydroxy-4-methylthiazole-5-carboxylic acid. (n.d.). Cymit Química S.L.

- SAFETY D

- • SAFETY D

- • SAFETY D

- Ethyl 2-(3-Formyl-4-hydroxyphenyl)

- Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). PubMed.

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.).

- 2-Hydroxy-4-methylthiazole-5-carboxylic acid. (n.d.). PubChem.

- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geri

- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl

- 875237-46-0|2-Hydroxy-4-methylthiazole-5-carboxylic acid|BLD Pharm. (n.d.). BLD Pharm.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (n.d.).

- Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate. (n.d.).

- Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate from starting m

- In vitro and in silico studies of antimicrobial activity. (n.d.). ScienceDirect.

- 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR. (n.d.). ChemicalBook.

- 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.

- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- 13C-NMR Studies of Some Heterocyclically Substituted. (n.d.). Asian Journal of Chemistry.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.

- 13C NMR Chemical Shift. (n.d.).

- 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.

- 2-hydroxy-4-methylthiazole-5-carboxylic acid (C5H5NO3S). (n.d.). PubChemLite.

- Ethyl 2-(4-hydroxyphenyl)

- Preparation of 4-methyl thiazole-5-carboxyl acid. (n.d.).

- (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. (2025).

- Buy 2-Hydroxy-4-methylthiazole-5-carboxylic acid | 875237-46-0. (2023). Smolecule.

- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (n.d.). MDPI.

- Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (n.d.). PMC.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- A guide to 13C NMR chemical shift values. (n.d.). Compound Interest.

- 5-Thiazolecarboxylic acid, 2-(3-formyl-4-hydroxyphenyl)-4-methyl-, ethyl ester. (n.d.). PubChem.

Sources

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Hydroxy-4-methylthiazole-5-carboxylic acid | 875237-46-0 [smolecule.com]

- 4. PubChemLite - 2-hydroxy-4-methylthiazole-5-carboxylic acid (C5H5NO3S) [pubchemlite.lcsb.uni.lu]

- 5. KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate - Google Patents [patents.google.com]

- 6. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fr [fishersci.fr]

A Comprehensive Technical Guide to the Structure Elucidation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Abstract: This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. It is designed for researchers, medicinal chemists, and analytical scientists engaged in the characterization of complex heterocyclic compounds. The core challenge in the analysis of this molecule—its pronounced lactam-lactim tautomerism—is addressed through a multi-technique spectroscopic approach. We will detail the causality behind experimental choices, integrating data from High-Resolution Mass Spectrometry (HRMS), Electron Ionization Mass Spectrometry (EI-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each protocol is presented as a self-validating system, culminating in an unambiguous structural assignment supported by a proposed confirmatory synthesis.

Introduction: The Significance and Challenge of a Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, including antibiotics and anti-inflammatory agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make its derivatives, such as 2-Hydroxy-4-methylthiazole-5-carboxylic acid (Molecular Formula: C₅H₅NO₃S), attractive targets for drug discovery programs.[3]

The primary analytical hurdle in characterizing this molecule is not its elemental composition but its structural ambiguity due to prototropic tautomerism. The "2-hydroxy" (lactim or enol) form can exist in equilibrium with the more stable "2-oxo" (lactam or keto) form, correctly named 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid.[4][5] This guide will systematically dissect the evidence from modern analytical techniques to resolve this ambiguity and provide a definitive structural assignment.

The Central Question: Lactam-Lactim Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry where isomers are interconverted by the migration of a proton and the shifting of a double bond.[6][7] In 2-hydroxythiazoles, this equilibrium is heavily influenced by factors like solvent polarity and the solid-state packing, but the lactam (keto) form is generally thermodynamically favored due to the stability of the amide bond.[4][8] The elucidation process must therefore not just identify the atoms and their connectivity, but also determine the dominant tautomeric form under the conditions of analysis.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Mass Spectrometry: Confirming Composition and Fragmentation

The initial step in any structure elucidation is to confirm the molecular formula and analyze fragmentation patterns, which provide preliminary structural clues.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer.

-

Analysis Mode: Perform analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Data Interpretation: Compare the measured exact mass to the theoretical mass to confirm the elemental composition.

Expected Results: The calculated monoisotopic mass for C₅H₅NO₃S is 158.99901 Da.[5] A measured mass within a 5 ppm error window provides high confidence in the molecular formula.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe.

-

Ionization Energy: Use a standard ionization energy of 70 eV.

-

Analysis: Acquire the full scan mass spectrum.

-

Interpretation: Analyze the molecular ion (M⁺) peak and the subsequent fragmentation pattern. The fragmentation of carboxylic acids often involves characteristic losses of hydroxyl (M-17) and carboxyl (M-45) groups.[9][10]

Predicted Fragmentation Pattern: The fragmentation cascade provides valuable connectivity information. Key expected fragments arise from the cleavage of the carboxylic acid group and subsequent ring fragmentation.

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is exceptionally powerful for identifying functional groups and is a primary tool for distinguishing between the two tautomers, particularly in the solid state.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands. The key is to look for absorptions corresponding to the lactam functional groups versus the hydroxyl group of the lactim.

Expected Data & Interpretation: The presence or absence of specific carbonyl and N-H stretches provides definitive evidence for the dominant tautomer.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (Lactam Form) | Expected Wavenumber (cm⁻¹) (Lactim Form) | Significance |

| O-H Stretch (Carboxylic Acid Dimer) | 3300-2500 (very broad)[11][12] | 3300-2500 (very broad)[11][12] | Confirms carboxylic acid. |

| N-H Stretch (Lactam) | 3300-3100 (medium) | Absent | Key indicator for the lactam form. |

| C=O Stretch (Carboxylic Acid) | ~1710 (strong)[11] | ~1710 (strong)[11] | Confirms carboxylic acid. |

| C=O Stretch (Lactam Amide) | ~1700-1650 (strong)[8] | Absent | Key indicator for the lactam form. |

| C=N Stretch (Thiazole Ring) | ~1620 (medium)[13][14] | ~1620 (medium)[13][14] | Confirms thiazole ring. |

| O-H Bend (Lactim) | Absent | ~1410-1330 (medium) | Indicator for the lactim form. |

The anticipated observation of strong, distinct carbonyl absorptions for both the carboxylic acid and the cyclic amide (lactam), alongside a clear N-H stretch, would provide compelling evidence for the dominance of the 4-methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, allowing for the complete assignment of the carbon and proton skeleton and unambiguous confirmation of the tautomeric form in solution.

Caption: Integrated NMR workflow for complete structure elucidation.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable protons like -OH and -NH).

-

¹H NMR: Acquire a standard proton spectrum. Integrate all peaks and determine multiplicities.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to distinguish between CH/CH₃ and CH₂ signals.

-

2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish correlations.

Predicted NMR Data and Interpretation

The chemical shifts, particularly for C2, are highly diagnostic of the tautomeric form.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Position | Atom | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale & Key Correlations (HMBC) |

| 1 | S | - | - | - |

| 2 | C=O | - | ~172 [15] | This downfield shift is characteristic of a lactam carbonyl, not a C-OH of an enol (~160 ppm). This is the most critical diagnostic signal . |

| 3 | N-H | ~11.5 (broad s, 1H) | - | The proton would show HMBC correlation to C2 and C4. |

| 4 | C | - | ~150 | Quaternary carbon. Will show HMBC correlation from the methyl protons. |

| 4-CH₃ | CH₃ | ~2.4 (s, 3H) | ~17 | Singlet. Protons will show strong HMBC correlations to C4 and C5. |

| 5 | C | - | ~115 | Quaternary carbon. Will show HMBC correlation from the methyl protons. |

| 5-COOH | COOH | >12.0 (very broad s, 1H)[12] | ~168[11][12] | The proton signal will disappear upon D₂O exchange. |

The ¹³C NMR spectrum is the ultimate arbiter. A signal around δ 172 ppm would be irrefutable evidence for the C2 carbonyl of the lactam form. Conversely, a signal in the δ 155-165 ppm region would indicate the C2-OH of the lactim form. All literature on similar structures points towards the lactam form being the dominant species.

Confirmatory Synthesis: A Self-Validating Protocol

The final pillar of structure elucidation is the unambiguous synthesis of the proposed structure and a direct comparison of its spectroscopic data with the isolated compound. A reliable method for this class of compounds is the Hantzsch thiazole synthesis.

Proposed Synthetic Route

A plausible synthesis involves the condensation of a thiourea with an α-haloketoester, followed by hydrolysis.

Caption: General Hantzsch synthesis route for the thiazole core.

Synthesis of the ethyl ester of 2-amino-4-methylthiazole-5-carboxylic acid is well-documented.[16][17] Subsequent hydrolysis would yield the corresponding carboxylic acid. The 2-oxo target compound would likely be synthesized from a similar precursor strategy, confirming the proposed connectivity.

Conclusion

References

-

Ismail, M. M. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]

-

Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 341-347. [Link]

-

Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [Link]

- Al-Sanea, M. M., et al. (2022). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.

-

Taurins, A., & Kasman, S. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Farghaly, T. A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health. [Link]

- Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1474.

-

Olejniczak, M., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structures of thiazole phenylacetic acid derivatives (25) and... [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. [Link]

- Bîcu, E., & Vasile, C. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).

- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 4, 235-244.

-

SpectraBase. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

PubChemLite. (n.d.). 2-hydroxy-4-methylthiazole-5-carboxylic acid (C5H5NO3S). [Link]

- Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

-

PubChem. (n.d.). 2-Hydroxy-4-methylthiazole-5-carboxylic acid. [Link]

-

ResearchGate. (2004). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]

- Wei, Y., et al. (2018). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 53(11), 1133-1142.

-

Liu, J., et al. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Institutes of Health. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Al-Ostath, R. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. National Institutes of Health. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. [Link]

-

ResearchGate. (2016). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. [Link]

-

Pearson. (n.d.). Tautomerization Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Chemistry LibreTexts. (2020). 18.6: Keto-Enol Tautomerism. [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tautomerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

2-Hydroxy-4-methylthiazole-5-carboxylic acid spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Hydroxy-4-methylthiazole-5-carboxylic acid (C₅H₅NO₃S, MW: 159.16 g/mol )[1][2]. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the spectral features, explains the rationale behind analytical choices, and provides robust, field-tested protocols for data acquisition. Our approach is grounded in the principle that a multi-faceted spectroscopic analysis is essential for the unambiguous confirmation of molecular structure, purity, and behavior in different chemical environments.

Molecular Structure and Tautomerism: A Critical Prerequisite

Before delving into spectroscopic data, it is crucial to understand the structural nuances of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. As a 2-hydroxy substituted thiazole, this molecule exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the more stable keto form, 4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid[2]. This equilibrium is fundamental to interpreting the resulting spectra, as the observed data will represent a composite or dominant contribution of the most stable tautomer in a given environment. The keto tautomer is generally favored in heterocyclic systems of this type.

Figure 1: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, analysis in a polar aprotic solvent like DMSO-d₆ is preferable to ensure solubility and to observe the exchangeable protons of the carboxylic acid and amide groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the non-exchangeable methyl protons and the exchangeable amide and carboxylic acid protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton Group | Predicted δ (ppm) | Multiplicity | Rationale & Notes |

|---|---|---|---|

| -CH₃ (on C4) | 2.3 - 2.7 | Singlet (s) | The methyl group is attached to an sp² carbon of the heterocyclic ring. Data from similar thiazole derivatives show this region to be typical[3]. |

| -NH- (ring) | 11.0 - 12.0 | Broad Singlet (br s) | The amide proton signal is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its downfield shift is characteristic[4]. |

| -COOH | 12.5 - 13.5 | Broad Singlet (br s) | The carboxylic acid proton is highly deshielded and often appears as a very broad signal far downfield. This signal disappears upon a D₂O shake experiment, confirming its identity[5]. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of all protons, including the slowly relaxing COOH).

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon Atom | Predicted δ (ppm) | Rationale & Notes |

|---|---|---|

| -C H₃ | 12 - 18 | The methyl carbon is an sp³ carbon and appears in the typical upfield aliphatic region[3]. |

| C 4-CH₃ | 135 - 140 | This is an sp² carbon of the thiazole ring substituted with a methyl group. |

| C 5-COOH | 138 - 145 | This sp² carbon is part of the thiazole ring and is deshielded by the attached carboxylic acid group[3]. |

| -C OOH | 163 - 167 | The carbonyl carbon of the carboxylic acid functional group. This range is typical for carboxylic acids[6][7]. |

| C 2=O | 170 - 175 | This carbon is part of the thiazolidinone ring (keto tautomer) and is expected to be the most downfield signal due to its attachment to both sulfur and nitrogen, and its carbonyl character[8]. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument: A 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule, particularly the hydroxyl and carbonyl groups, which have strong, characteristic absorptions. The spectrum will be dominated by features of the hydrogen-bonded keto tautomer.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| N-H (Amide) | 3100 - 3250 | Medium, Broad | Stretching |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | Stretching (superimposed on C-H stretches)[5][9] |

| C-H (Methyl) | 2900 - 3000 | Medium, Sharp | Stretching |

| C=O (Ring Amide) | 1720 - 1740 | Strong, Sharp | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Stretching (Lower frequency due to H-bonding dimer formation)[10] |

| C=C / C=N (Ring) | 1550 - 1640 | Medium-Strong | Ring Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching[10] |

| O-H (Carboxylic Acid) | 910 - 950 | Medium, Broad | Out-of-plane bend[9] |

Experimental Protocol: FT-IR (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Analysis: Place the KBr pellet in the sample holder.

-

Background: Collect a background spectrum of the empty sample compartment.

-

Sample Scan: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, offering crucial evidence for its structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.

Table 4: Predicted m/z Values for Key Fragments (ESI Negative Mode)

| m/z (Daltons) | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 158.0 | [C₅H₄NO₃S]⁻ | [M-H]⁻, the deprotonated molecular ion. |

| 114.0 | [C₄H₄NOS]⁻ | [M-H - CO₂]⁻, loss of carbon dioxide from the carboxylic acid group (decarboxylation)[11]. |

Figure 2: Primary fragmentation pathway in ESI(-) mass spectrometry.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source (e.g., a Q-TOF or Orbitrap for high-resolution data).

-

LC Conditions (for sample introduction):

-

Column: C18 column.

-

Mobile Phase: Gradient of water and acetonitrile (both with 0.1% formic acid).

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Parameters (Negative Ion Mode):

-

Ion Source: ESI (-).

-

Capillary Voltage: 2.5-3.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Acquire full scan data. If desired, perform tandem MS (MS/MS) on the parent ion at m/z 158 to confirm fragment structures.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule's chromophoric system, which includes the thiazole ring and the carbonyl groups.

Table 5: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λₘₐₓ (nm) | Solvent | Rationale |

|---|---|---|---|

| n→π* | 210 - 225 | Ethanol | This weak absorption is characteristic of the carboxylic acid carbonyl group[12]. |

| π→π* | 260 - 280 | Ethanol | This more intense absorption is attributed to the conjugated π-system of the thiazole ring. |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in spectroscopic grade ethanol. Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 AU. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.

-

Blank: Fill both the sample and reference cuvettes with the solvent (ethanol) and record a baseline correction.

-

Sample Measurement: Empty the sample cuvette, rinse with the sample solution, and then fill it with the sample solution.

-

Scan: Scan the sample from 400 nm down to 200 nm.

-

Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

Integrated Analytical Workflow

No single technique provides a complete picture. The definitive structural elucidation and purity assessment of 2-Hydroxy-4-methylthiazole-5-carboxylic acid relies on a synergistic workflow where the data from each spectroscopic method corroborates the others.

Figure 3: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic characterization of 2-Hydroxy-4-methylthiazole-5-carboxylic acid requires a methodical application of NMR, IR, MS, and UV-Vis techniques. The interpretation of the data is critically dependent on understanding the keto-enol tautomerism inherent to the 2-hydroxythiazole core. By following the detailed protocols and interpretative guidelines presented in this document, researchers can confidently verify the identity, structure, and purity of this compound, ensuring data integrity for applications in medicinal chemistry, materials science, and beyond.

References

-

Al-Ghorbani, M., et al. (2015). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. MDPI. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information for Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. RSC. Available at: [Link]

-

Czylkowski, D., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. ResearchGate. Available at: [Link]

-

Czylkowski, D., et al. (2023). PDF: Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. ResearchGate. Available at: [Link]

-

Arshad, M., et al. (2019). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. ResearchGate. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary Chemistry. Available at: [Link]

-

PubChem. 2-Hydroxy-4-methylthiazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra. University of Colorado Boulder. Available at: [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. The 13C NMR data (100 MHz) of compounds 1-4. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Oregon State University Chemistry. Available at: [Link]

-

PubChemLite. 2-hydroxy-4-methylthiazole-5-carboxylic acid (C5H5NO3S). PubChemLite. Available at: [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Compound Interest. Available at: [Link]

-

Singh, R., et al. (2013). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis. PLOS One. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

-

Petersson, G. (1975). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. CORE. Available at: [Link]

-

ResearchGate. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate. Typical UV spectra of the different compound types. ResearchGate. Available at: [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Moodle. IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Available at: [Link]

-

Reva, I., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. MDPI. Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols. ResearchGate. Available at: [Link]

Sources

- 1. Buy 2-Hydroxy-4-methylthiazole-5-carboxylic acid | 875237-46-0 [smolecule.com]

- 2. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. One moment, please... [chemistrysteps.com]

- 8. asianpubs.org [asianpubs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

An In-depth Technical Guide to the NMR Analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 2-Hydroxy-4-methylthiazole-5-carboxylic acid (C₅H₅NO₃S, MW: 159.17 g/mol ).[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the causal reasoning behind experimental design, from sample preparation to advanced 2D NMR techniques, ensuring a robust and verifiable structural elucidation. We will explore the critical role of tautomerism in interpreting the spectral data and provide detailed, field-tested protocols for acquiring high-quality ¹H and ¹³C NMR spectra.

Introduction: The Significance of the Thiazole Moiety and the Analytical Challenge

The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antibiotics and anti-inflammatory drugs.[3] 2-Hydroxy-4-methylthiazole-5-carboxylic acid is a key heterocyclic building block whose unique substitution pattern—featuring a hydroxyl, a methyl, and a carboxylic acid group—presents a distinct analytical challenge.[4] Its chemical properties are heavily influenced by these functional groups, which enhance its solubility in polar solvents and govern its reactivity.[2][4]

A critical aspect of this molecule's structure, and consequently its NMR spectrum, is the potential for keto-enol tautomerism. The "2-hydroxy" form can exist in equilibrium with its 2-oxo tautomer (4-methyl-2-oxo-3H-1,3-thiazole-5-carboxylic acid), as suggested by its IUPAC name on databases like PubChem.[1] This equilibrium can be influenced by factors such as solvent and temperature, leading to spectra that may show averaged signals or signals for both species. Accurate structural confirmation is therefore not merely academic; it is essential for understanding reactivity, predicting biological activity, and ensuring quality control in synthetic applications. NMR spectroscopy is the definitive tool for this task, providing unparalleled insight into the molecule's precise atomic connectivity and electronic environment.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample. The primary goals are to create a homogeneous solution free of particulates and paramagnetic impurities, which can degrade spectral resolution. [5][6]

-

Weighing: Accurately weigh 5-10 mg of 2-Hydroxy-4-methylthiazole-5-carboxylic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial. [7][8]Using a secondary vial allows for effective mixing before transfer to the NMR tube. [5]2. Solvent Selection: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively dissolves the compound, and more importantly, its ability to form hydrogen bonds slows down the exchange rate of the acidic -COOH and -NH protons, often allowing them to be observed as broader, but distinct, signals. In contrast, solvents like CDCl₃ might lead to rapid exchange and signal loss. [6]3. Dissolution: Vortex the vial until the sample is completely dissolved. If necessary, gentle warming can aid dissolution.

-

-

Filtration and Transfer: Use a Pasteur pipette with a small, tightly packed plug of glass wool at the neck to filter the solution directly into a clean, high-quality 5 mm NMR tube. * Trustworthiness: This step is critical. Suspended solid particles will severely distort the magnetic field homogeneity, resulting in broad, poorly resolved peaks that cannot be corrected by shimming. [5]Cotton wool should be avoided as solvents can leach impurities from it. 5. Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer Temperature: 298 K

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30'). [9]* Solvent Lock: Lock on the deuterium signal of DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize magnetic field homogeneity. The residual DMSO-d₅ peak (around 2.50 ppm) should be sharp and symmetrical.

-

Spectral Width: ~16 ppm, centered around 8 ppm. [9]* Number of Scans: 16-64 scans.

-

Relaxation Delay: 2-5 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). [9]* Spectral Width: ~220 ppm, centered around 110 ppm. [9]* Number of Scans: 1024-4096 scans. The lower natural abundance of ¹³C necessitates a higher number of scans to achieve an adequate signal-to-noise ratio. [7][9]* Relaxation Delay: 2-5 seconds.

Advanced Structural Verification with 2D NMR

While 1D NMR provides the primary data, 2D NMR experiments are the gold standard for unambiguous assignment, especially for confirming the connectivity of quaternary carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. For this molecule, it would show a single correlation between the methyl proton signal (~2.4 ppm) and the methyl carbon signal (~15 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this structure. It reveals correlations between protons and carbons over two or three bonds, allowing for the assembly of the molecular skeleton.

Caption: Expected HMBC correlations from the methyl protons (H-C7).

Expected Key HMBC Correlations:

-

Methyl Protons (H on C7) to C4 and C5: The protons of the methyl group should show a two-bond correlation (²J) to the quaternary carbon C4 and a three-bond correlation (³J) to the quaternary carbon C5. This is the most critical piece of data to confirm the placement of the methyl and carboxylic acid groups.

-

NH Proton to C2 and C4: The amide proton should show correlations to the C2 carbonyl carbon and the C4 quaternary carbon, confirming the structure of the heterocyclic ring.

By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of 2-Hydroxy-4-methylthiazole-5-carboxylic acid can be achieved with a high degree of confidence.

References

Sources

- 1. 2-Hydroxy-4-methylthiazole-5-carboxylic acid | C5H5NO3S | CID 17977183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. smolecule.com [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 875237-46-0: 2-hydroxy-4-methylthiazole-5-carboxylic a… [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Interpreting the ¹H NMR Spectrum of 2-Hydroxy-4-methylthiazole-5-carboxylic acid: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the ¹H NMR spectrum of 2-Hydroxy-4-methylthiazole-5-carboxylic acid. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the structural and electronic nuances that give rise to the observed spectrum. We will explore the underlying principles, predict the spectral features based on first principles and empirical data, and provide a robust experimental framework for acquiring high-quality, reproducible data.

The Strategic Importance of Structural Elucidation

2-Hydroxy-4-methylthiazole-5-carboxylic acid is a heterocyclic compound incorporating a thiazole core, a scaffold of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate and unambiguous structural confirmation is the bedrock upon which all further development, from mechanism-of-action studies to structure-activity relationship (SAR) analysis, is built. ¹H NMR spectroscopy is the primary and most powerful tool for this purpose, providing a high-resolution fingerprint of the molecular structure.

A critical feature of this molecule is the 2-hydroxythiazole moiety, which exists in a tautomeric equilibrium with its 2-oxo-thiazoline form. This dynamic behavior significantly influences the chemical environment of the exchangeable proton and is a key feature to be resolved by NMR.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

Before acquiring a spectrum, a robust prediction serves as a hypothesis. This predictive framework is built upon understanding the influence of the thiazole ring's aromaticity and the electronic effects of its substituents. The thiazole ring itself is aromatic, leading to characteristic chemical shifts for its protons, typically in the range of 7.27 to 8.77 ppm.[3]

For 2-Hydroxy-4-methylthiazole-5-carboxylic acid, we anticipate three distinct signals corresponding to the three types of non-equivalent protons:

-

The Carboxylic Acid Proton (-COOH): This proton is expected to be the most deshielded. The strong electron-withdrawing nature of the adjacent carbonyl group, combined with intermolecular hydrogen bonding, typically shifts this proton's resonance to the far downfield region of the spectrum, usually between 10 and 13 ppm.[4] This signal is characteristically broad and will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to rapid proton-deuterium exchange.

-

The Hydroxyl/Amide Proton (-OH / -NH): The proton at the 2-position is part of a tautomeric system. It can exist as a hydroxyl proton in the enol form (2-hydroxythiazole) or as an amide proton (N-H) in the keto form (thiazol-2(3H)-one). This equilibrium means the observed chemical shift is a weighted average and is highly sensitive to solvent, concentration, and temperature. Such exchangeable protons often appear as a broad singlet. Its position can vary significantly but is typically found in the mid-range of the spectrum. Like the carboxylic acid proton, this signal is also D₂O exchangeable.

-

The Methyl Protons (-CH₃): The methyl group at the 4-position is attached to an sp²-hybridized carbon of the aromatic thiazole ring. Based on data for similar compounds like 4-methylthiazole, where the methyl signal appears around 2.47 ppm, we can predict a starting point for this signal.[5] The presence of the electron-withdrawing carboxylic acid at the adjacent C5 position will likely induce a slight downfield shift. Since there are no adjacent protons within three bonds, this signal is expected to be a sharp singlet, integrating to three protons.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Characteristics |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) | 1H | D₂O exchangeable |

| Hydroxyl/Amide (-OH/-NH) | 5.0 - 10.0 (variable) | Broad Singlet (br s) | 1H | D₂O exchangeable, position is solvent/concentration dependent |

| Methyl (-CH₃) | ~2.5 - 2.7 | Singlet (s) | 3H | Sharp signal, indicative of an isolated methyl group |

Molecular Structure and Tautomerism

To visualize the molecular framework and the critical tautomeric relationship, we utilize Graphviz.

Caption: Molecular structure of 2-Hydroxy-4-methylthiazole-5-carboxylic acid.

Caption: Tautomeric equilibrium between the enol and keto forms.

Self-Validating Experimental Protocol

The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following workflow is designed to be self-validating, ensuring data quality and reproducibility.

A. Sample Preparation

-

Analyte Purity: Ensure the sample of 2-Hydroxy-4-methylthiazole-5-carboxylic acid is of high purity (>95%), as impurities will introduce extraneous signals and complicate interpretation. Verify purity by LC-MS or elemental analysis if necessary.

-

Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended. Its polarity effectively dissolves the analyte, and its ability to form hydrogen bonds slows down the exchange rate of the -OH and -COOH protons, often resulting in sharper signals compared to solvents like CDCl₃ or D₂O.

-

Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without significant line broadening from aggregation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

B. NMR Data Acquisition (400 MHz Spectrometer)

-

Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for achieving sharp lines and resolving fine couplings.

-

Acquisition Parameters:

-

Experiment: Standard 1D proton (zg30).

-

Pulse Angle: 30 degrees (a smaller flip angle allows for a shorter relaxation delay).

-

Spectral Width: 0 to 16 ppm.

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 2 seconds. A longer delay (e.g., 5 seconds) may be needed for accurate integration if T₁ relaxation times are long, but 2s is a good starting point.

-

Number of Scans (NS): 16-64 scans. Adjust as needed to achieve a signal-to-noise ratio >100:1 for the methyl singlet.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and normalize the integration of the methyl singlet to 3.00.

-

C. Confirmatory Experiment: D₂O Exchange

-

Acquire Initial Spectrum: Follow steps A and B to acquire a standard ¹H NMR spectrum.

-

Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), cap, and gently shake to mix.

-

Re-acquire Spectrum: Re-insert the tube, re-lock, and re-acquire the spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signals corresponding to the -COOH and -OH/-NH protons should significantly diminish or disappear entirely in the second spectrum, confirming their assignment as exchangeable protons.

Conclusive Interpretation

By integrating our theoretical predictions with the data from the robust experimental protocol, we can assign the observed signals with a high degree of confidence. The spectrum will exhibit a sharp singlet integrating to three protons around 2.5-2.7 ppm, which is unequivocally the C4-methyl group.[5] Two additional broad singlets, each integrating to one proton, will be observed further downfield. The signal in the 10-13 ppm region is assigned to the carboxylic acid proton[4], while the other broad singlet is assigned to the exchangeable proton at the 2-position. The D₂O exchange experiment provides the definitive validation for these latter two assignments. The precise location of the -OH/-NH proton provides insight into the position of the tautomeric equilibrium, which is influenced by the electronic properties of the solvent.

This comprehensive approach, combining prediction, meticulous experimentation, and confirmatory tests, ensures an accurate and reliable interpretation of the ¹H NMR spectrum, providing the solid structural foundation required for advanced research and development.

References

-

Wikipedia. Thiazole. Available at: [Link]

- Schaefer, T., et al. Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry.

- Abraham, R. J., & Thomas, W. A. 1H chemical shifts in NMR, part 18 1.

- Schneider, W. G., et al. THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 1960.

-

ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Available at: [Link]

- Jafari, M., et al. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society.

-

OpenOChem Learn. Interpreting 1H NMR. Available at: [Link]

-

ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available at: [Link]

-

ResearchGate. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Available at: [Link]

-

SpectraBase. Thiazole - 1H NMR - Chemical Shifts. Available at: [Link]

-

ResearchGate. The 1 H-NMR chemical shifts of some prepared imidazothiazoles derivatives. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]

-

National Institutes of Health. Precise equilibrium structure of thiazole (c-C3H3NS) from twenty-four isotopologues. Available at: [Link]

-

ResearchGate. ¹H and ¹³C NMR chemical shifts of 6a. Available at: [Link]

- Abdel-Latif, E., et al.

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available at: [Link]

- El-Faham, A., et al.

-

ResearchGate. (PDF) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available at: [Link]

-

SciELO. 1H-[3][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Available at: [Link]

-

Journal of Cardiovascular Disease Research. A Systematic Review On Thiazole Synthesis And Biological Activities. Available at: [Link]

- Sci-Hub.

-

National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available at: [Link]

-

ACS Omega. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available at: [Link]

-

MDPI. Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

IJRPR. An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]

-

Royal Society of Chemistry. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: [Link]

-

National Institutes of Health. Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

-